molecular formula C10H11F2NO B14131196 4-(2,5-Difluorophenyl)morpholine

4-(2,5-Difluorophenyl)morpholine

Cat. No.: B14131196
M. Wt: 199.20 g/mol
InChI Key: JDVGRWASAQHWEC-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)morpholine is an organic compound that belongs to the class of morpholines It consists of a morpholine ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylmorpholine derivatives.

Scientific Research Applications

4-(2,5-Difluorophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenyl)morpholine
  • 4-(3,4-Difluorophenyl)morpholine
  • 4-(2,6-Difluorophenyl)morpholine

Uniqueness

4-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to other difluorophenylmorpholine derivatives.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

4-(2,5-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2

InChI Key

JDVGRWASAQHWEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)F

Origin of Product

United States

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